molecular formula C16H19NO7 B3482985 4-[3,5-Bis(ethoxycarbonyl)anilino]-4-oxobutanoic acid

4-[3,5-Bis(ethoxycarbonyl)anilino]-4-oxobutanoic acid

Cat. No.: B3482985
M. Wt: 337.32 g/mol
InChI Key: PWKWNMROFXLTKR-UHFFFAOYSA-N
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Description

4-[3,5-Bis(ethoxycarbonyl)anilino]-4-oxobutanoic acid is an organic compound with the molecular formula C16H19NO7. This compound is characterized by the presence of an anilino group substituted with two ethoxycarbonyl groups and a butanoic acid moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,5-Bis(ethoxycarbonyl)anilino]-4-oxobutanoic acid typically involves the reaction of 3,5-bis(ethoxycarbonyl)aniline with a suitable butanoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high throughput. Key steps include the precise control of reaction parameters and the use of advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[3,5-Bis(ethoxycarbonyl)anilino]-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce hydroxyl derivatives. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

4-[3,5-Bis(ethoxycarbonyl)anilino]-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3,5-Bis(ethoxycarbonyl)anilino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other anilino derivatives with different substituents, such as:

Uniqueness

4-[3,5-Bis(ethoxycarbonyl)anilino]-4-oxobutanoic acid is unique due to its specific ethoxycarbonyl substituents, which confer distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-[3,5-bis(ethoxycarbonyl)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO7/c1-3-23-15(21)10-7-11(16(22)24-4-2)9-12(8-10)17-13(18)5-6-14(19)20/h7-9H,3-6H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKWNMROFXLTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)NC(=O)CCC(=O)O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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